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Compound of Interest

(2-Amino-5-
Compound Name:
bromophenyl)methanol

Cat. No. B151039

(2-Amino-5-bromophenyl)methanol, a commercially available bifunctional aromatic
compound, has emerged as a crucial building block for the synthesis of a diverse array of
complex organic molecules. Its strategic placement of an amino, a bromo, and a hydroxymethyl
group on a phenyl ring offers multiple reaction sites for constructing intricate molecular
architectures. This potent combination makes it an invaluable precursor in the development of
pharmaceuticals, agrochemicals, and functional materials. This document provides detailed
application notes and experimental protocols for researchers, scientists, and drug development
professionals, highlighting its utility in key synthetic transformations.

Core Applications and Synthetic Utility

The primary utility of (2-Amino-5-bromophenyl)methanol lies in its capacity to undergo a
variety of chemical transformations, including:

» Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 2-
amino-5-bromobenzaldehyde, a key intermediate for the synthesis of various heterocyclic
compounds, including the anesthetic drug Remimazolam.

e Cyclization Reactions: The ortho-amino and hydroxymethyl groups can participate in
cyclization reactions to form important heterocyclic scaffolds such as quinazolines, which are
prevalent in many biologically active compounds.
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o Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a versatile
handle for introducing molecular diversity through various palladium-catalyzed cross-
coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination
reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen
bonds, respectively.

Data Presentation: A Comparative Overview of
Synthetic Transformations

The following table summarizes quantitative data for key synthetic transformations utilizing (2-
Amino-5-bromophenyl)methanol and its derivatives.
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Reaction Starting Reagent(s)/ .
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) ) knowledge on
(2-Amino-5- 2-Amino-5-
o 70-85% MnO:2
Oxidation bromophenyl)  MnO:2 bromobenzal ) o
(Typical) oxidations of
methanol dehyde ]
benzylic
alcohols.
(2-Amino-5-
] ] bromophenyl) Ce(NOs)s:6H2  6-Bromo-2-
Quinazoline )
) methanol, O, NH4Cl, Oz phenylquinaz  Good [1]
Synthesis ) )
Benzaldehyd (air) oline
e
(2-Amino-5- Arylboronic 5-Aryl-2- 80-95%
Suzuki bromophenyl)  acid, aminophenyl)  (Typical for 2]
Coupling methanol Pd(PPhs)a, methanol similar
derivative K3POa4 derivative substrates)
(2-Amino-5- Terminal (2-Amino-5- 75-90%
Sonogashira bromophenyl)  alkyne, (alkynyl)phen  (Typical for 3]
Coupling methanol Pd(PPhs3)2Clz, yl)methanol similar
derivative Cul, EtsN derivative substrates)
(2-Amino-5- Amine, (2-Amino-5- 70-90%
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) bromophenyl)  Pdz(dba)s, (amino)pheny  (Typical for
Hartwig O [4]
o methanol Xantphos, [Ymethanol similar
Amination o o
derivative Cs2C0s3 derivative substrates)

Experimental Protocols

Protocol 1: Oxidation of (2-Amino-5-

bromophenyl)methanol to 2-Amino-5-
bromobenzaldehyde

This protocol describes the selective oxidation of the benzylic alcohol to the corresponding

aldehyde using activated manganese dioxide (MnO2).
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Materials:

¢ (2-Amino-5-bromophenyl)methanol

o Activated Manganese Dioxide (MnO2)

e Dichloromethane (DCM), anhydrous

¢ Round-bottom flask

e Magnetic stirrer

o Celite®

Procedure:

To a solution of (2-Amino-5-bromophenyl)methanol (1.0 eq.) in anhydrous
dichloromethane (DCM), add activated MnO:z (5-10 eq.).

« Stir the reaction mixture vigorously at room temperature.

» Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 12-24 hours.

e Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO..
e Wash the Celite® pad with additional DCM.

o Combine the filtrates and concentrate under reduced pressure to afford the crude 2-amino-5-
bromobenzaldehyde.

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Synthesis of 6-Bromo-2-
phenylquinazoline

This protocol outlines a copper-catalyzed one-pot synthesis of a 6-bromo-substituted
quinazoline from (2-Amino-5-bromophenyl)methanol and an aldehyde.[1]
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Materials:

¢ (2-Amino-5-bromophenyl)methanol

e Benzaldehyde

o Cerium(lll) nitrate hexahydrate (Ce(NO3)3-6H20)
e Ammonium chloride (NH4Cl)

» Dioxane

» Round-bottom flask with a reflux condenser

o Magnetic stirrer and heating mantle

Procedure:

 In a round-bottom flask, combine (2-Amino-5-bromophenyl)methanol (1.0 eq.),
benzaldehyde (1.2 eq.), Ce(NOs3)3-:6H20 (10 mol%), and NH4Cl (2.0 eq.) in dioxane.

o Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately
101 °C) under an air atmosphere.

 Stir the reaction for 12-24 hours, monitoring the progress by TLC.
» After completion, cool the reaction mixture to room temperature.
o Pour the mixture into water and extract with ethyl acetate.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-2-
phenylquinazoline.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a (2-
Amino-5-bromophenyl)methanol Derivative
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This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of a protected (2-Amino-5-bromophenyl)methanol derivative with an arylboronic

acid. Protection of the amino and/or hydroxyl group may be necessary depending on the

specific substrates and reaction conditions.

Materials:

N-protected or O-protected (2-Amino-5-bromophenyl)methanol derivative (1.0 eq.)
Arylboronic acid (1.2-1.5 eq.)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%)

Potassium phosphate (KsPOa4) or another suitable base (2.0-3.0 eq.)
1,4-Dioxane/water (4:1)

Schlenk flask or sealed tube

Magnetic stirrer and heating mantle

Procedure:

To a Schlenk flask or sealed tube, add the protected (2-Amino-5-bromophenyl)methanol
derivative, the arylboronic acid, Pd(PPhs)4, and the base.

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed 1,4-dioxane/water solvent mixture.

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows
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Caption: Synthetic utility of (2-Amino-5-bromophenyl)methanol.
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Caption: Workflow for one-pot quinazoline synthesis.
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Caption: Functional relationships of the building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b151039#using-2-amino-5-bromophenyl-
methanol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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